molecular formula C17H16FNO3S3 B2548616 4-fluoro-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2-methylbenzenesulfonamide CAS No. 2034483-06-0

4-fluoro-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2-methylbenzenesulfonamide

Cat. No. B2548616
CAS RN: 2034483-06-0
M. Wt: 397.5
InChI Key: QCAIOLAIXVHIKB-UHFFFAOYSA-N
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Description

The compound is a benzenesulfonamide derivative, which is a class of compounds known for their diverse biological activities. While the specific compound is not directly mentioned in the provided papers, the general class of benzenesulfonamides is well-represented, with various substitutions on the benzene ring influencing their biological activity and physical properties.

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves the introduction of various substituents onto the benzene ring or the sulfonamide moiety to achieve desired properties or biological activities. For example, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase involves the introduction of substituents such as nitro and amino groups to enhance inhibitory activity . Similarly, the synthesis of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides for COX-2 inhibition demonstrates the importance of fluorine atoms in maintaining potency and selectivity . These examples suggest that the synthesis of the compound would likely involve strategic placement of the thiophene and fluorine substituents to achieve the desired biological activity.

Molecular Structure Analysis

The molecular structure of benzenesulfonamides can significantly influence their biological activity. For instance, the crystal structures of N-(4-fluorobenzoyl)benzenesulfonamide and its methyl derivative were investigated to understand the impact of molecular packing and intermolecular interactions on their properties . Similarly, the crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide were analyzed to reveal the influence of C—H⋯πaryl and C—H⋯O interactions on their supramolecular architectures . These studies highlight the importance of molecular structure analysis in understanding the properties of benzenesulfonamides, which would be relevant for the compound .

Chemical Reactions Analysis

Benzenesulfonamides can undergo various chemical reactions depending on their substituents. For example, the N-demethylation of N-methyl amides using N-fluorobenzenesulfonimide as an oxidant with a copper catalyst demonstrates the reactivity of the sulfonamide group under certain conditions . This reactivity could be relevant for the compound , especially if similar oxidative conditions are applied.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamides are influenced by their molecular structures and substituents. For instance, the introduction of fluorine atoms has been shown to enhance the binding potency of benzenesulfonamides as inhibitors of carbonic anhydrases . This suggests that the fluorine atom in the compound may also contribute to its binding affinity and overall properties. Additionally, the cytotoxicity and tumor specificity of certain benzenesulfonamide derivatives have been evaluated, indicating the potential for these compounds to be used in anti-tumor activity studies .

Scientific Research Applications

Cyclooxygenase-2 Inhibition

One of the prominent applications of structurally related compounds involves the inhibition of cyclooxygenase-2 (COX-2), a critical enzyme in the inflammatory process. Research by Hashimoto et al. (2002) on a series of benzenesulfonamide derivatives highlighted the selective inhibition of COX-2, with specific modifications enhancing selectivity and potency. This class of inhibitors has potential applications in treating inflammatory conditions such as rheumatoid arthritis and osteoarthritis Hiromasa Hashimoto, K. Imamura, J. Haruta, K. Wakitani, 2002.

Fluorescent Probes for Metal Ions

Compounds with benzenesulfonamide moieties have been utilized in the development of fluorescent probes for metal ions, an essential tool in biochemical and medical research. Coleman et al. (2010) demonstrated the synthesis of fluorophores capable of selectively detecting Zn2+ ions, showcasing the role of such compounds in studying intracellular metal ion concentrations H. Coleman, B. May, S. Lincoln, 2010.

Antimicrobial Activity

Another significant application area is the antimicrobial activity of sulfonamide derivatives. Yolal et al. (2012) synthesized eperezolid-like molecules evaluating their antimicrobial properties, particularly against Mycobacterium smegmatis. Such studies underscore the potential of sulfonamide derivatives in developing new antibiotics Meltem Yolal, Serap Başoğlu, H. Bektaş, S. Demirci, S. Alpay‐Karaoglu, A. Demirbaş, 2012.

Material Science Applications

In material science, the structural properties of similar compounds have been examined for their applications in developing new materials. Rodrigues et al. (2015) studied the crystal structures of sulfonamide derivatives, revealing the importance of intermolecular interactions in forming supramolecular architectures. These findings are crucial for designing materials with specific properties V. Z. Rodrigues, C. P. Preema, S. Naveen, N. Lokanath, P. A. Suchetan, 2015.

Bioconjugation Techniques

Furthermore, Chang et al. (1992) demonstrated the use of 4-fluorobenzenesulfonyl chloride for activating hydroxyl groups of polymeric carriers, a method pivotal for the covalent attachment of biomolecules to solid supports. This technique has broad applications in developing therapeutic agents and bioselective separation processes Y. A. Chang, A. Gee, A. Smith, W. Lake, 1992.

properties

IUPAC Name

4-fluoro-N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO3S3/c1-12-9-14(18)4-5-15(12)25(21,22)19-11-17(20,13-6-8-23-10-13)16-3-2-7-24-16/h2-10,19-20H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCAIOLAIXVHIKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NCC(C2=CSC=C2)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2-methylbenzenesulfonamide

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